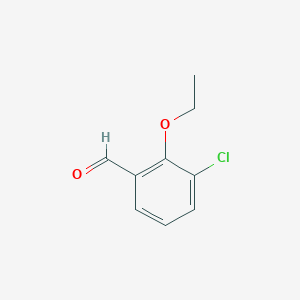

3-Chloro-2-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKCZHSKXMXWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Ethoxybenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Group

The aldehyde functional group in 3-Chloro-2-ethoxybenzaldehyde is a primary site for both electrophilic and nucleophilic reactions, allowing for its conversion into a variety of other functional groups.

Reactivity of the Chloro and Ethoxy Substituents on the Aromatic Ring

The chloro and ethoxy groups on the aromatic ring of this compound influence its reactivity. cymitquimica.com The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the aldehyde and the aromatic ring. cymitquimica.comnih.gov The ethoxy group is an electron-donating group. cymitquimica.com This combination of substituents makes the compound a versatile building block for further chemical transformations. cymitquimica.com

In a related compound, 3-chloro-4-methoxybenzaldehyde (B1194993), the chlorine substituent has been shown to increase the reactivity towards nucleophiles compared to the unsubstituted benzaldehyde (B42025). nih.gov The electron-withdrawing nature of the chlorine atom can make the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions, although such reactions are generally less common than electrophilic aromatic substitution.

Photochemical Transformations and Conformational Isomerization

Studies on the closely related compound 3-chloro-4-methoxybenzaldehyde (3CMBA) provide insights into the potential photochemical behavior of this compound. When isolated in cryogenic inert matrices, 3CMBA exists as two nearly degenerated conformers, cis and trans, which differ in the orientation of the aldehyde group relative to the chlorine substituent. rsc.orgaip.orgresearchgate.netresearchgate.net

UV irradiation can induce selective transformations. rsc.orgaip.orgresearchgate.net Specifically, irradiation within the 299–302 nm range leads to the conversion of the cis conformer to the trans conformer, while irradiation in the 296–298 nm range causes the reverse photoisomerization. rsc.org At higher energies (250 nm), decarbonylation of both conformers can occur. rsc.orgaip.orgresearchgate.net These conformational isomerization reactions happen with minimal simultaneous decarbonylation, indicating a high degree of wavelength-dependent selectivity. rsc.orgaip.orgresearchgate.net The phototransformation of various aldehydes can be initiated by the excitation of the carbonyl group to a singlet state, which can then undergo intersystem crossing to a triplet state, leading to various chemical reactions. beilstein-journals.org

Table 4: Photochemical Transformations of 3-Chloro-4-methoxybenzaldehyde This table describes a structurally similar compound and is for illustrative purposes.

| Process | Irradiation Wavelength (nm) | Observed Transformation | Reference |

|---|---|---|---|

| Conformational Isomerization | 299-302 | cis to trans | rsc.org |

| Conformational Isomerization | 296-298 | trans to cis | rsc.org |

| Decarbonylation | 250 | Loss of CO from both conformers | rsc.orgaip.orgresearchgate.net |

Degradation Pathways and Environmental Reactivity

The environmental fate of chlorinated and ethoxylated aromatic compounds is of interest due to their potential for persistence and transformation into other products. For instance, in the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite, chlorinated breakdown products like 3-chloro-4-methoxybenzaldehyde have been identified. researchgate.net This suggests that under certain environmental conditions, such as in chlorinated water, similar benzaldehyde derivatives could be formed.

The degradation of organic compounds in surface waters can be influenced by photochemical processes. unito.it These can include direct photolysis for compounds that absorb sunlight, and indirect photochemistry involving reactions with photochemically generated species like hydroxyl radicals. unito.it While specific degradation pathways for this compound are not extensively documented in the provided results, it is known that discharge of such chemicals into the environment should be avoided. echemi.com The thermal decomposition of a similar compound, 3-chloro-4-methoxybenzaldehyde, can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. thermofisher.com

Advanced Spectroscopic Elucidation of 3 Chloro 2 Ethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is crucial for the unambiguous structural assignment and analysis of the carbon framework of 3-Chloro-2-ethoxybenzaldehyde.

Proton NMR (¹H NMR) for Structural Assignment

Specific chemical shifts (δ) and coupling constants (J) for the aldehydic proton, the aromatic protons, and the ethoxy group protons of this compound are not documented in the searched scientific literature. Such data would be essential to confirm the substitution pattern on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Similarly, the characteristic ¹³C NMR chemical shifts for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy group for this compound are not available. This information is vital for a complete analysis of the molecule's carbon skeleton.

Other Advanced NMR Techniques (e.g., 2D NMR, if applicable)

No studies employing advanced NMR techniques such as COSY, HSQC, or HMBC for this compound have been found. These 2D NMR methods would be invaluable for definitively assigning proton and carbon signals and elucidating the connectivity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups and molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR absorption frequencies for the characteristic vibrational modes of this compound, including the C=O stretch of the aldehyde, the C-O stretches of the ethoxy group, and the C-Cl stretch, are not reported.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for studying the electronic transitions within a molecule. technologynetworks.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. du.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. du.edu.eg

For aromatic aldehydes like this compound, the primary electronic transitions observed are π → π* and n → π. bbec.ac.inmatanginicollege.ac.in The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring in compounds with conjugated systems like aromatic rings and double bonds. bbec.ac.in These transitions are generally of high intensity. matanginicollege.ac.in The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. bbec.ac.in These transitions are typically less intense than π → π* transitions. matanginicollege.ac.in

The presence of substituents on the benzaldehyde (B42025) ring, such as the chloro and ethoxy groups in this compound, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The chloro group, being an auxochrome, can cause a small red shift (a shift to longer wavelengths). matanginicollege.ac.in The ethoxy group also acts as an auxochrome, extending the conjugation through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift to a longer wavelength. matanginicollege.ac.in

The UV-Vis spectrum of a molecule is also sensitive to the planarity of the chromophore. matanginicollege.ac.in Any distortion from planarity can affect the efficiency of conjugation and lead to shifts in the absorption maximum. matanginicollege.ac.in

| Transition Type | Description | Typical Wavelength Range (nm) | Intensity (εmax) |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 | High (>10,000) |

| n → π | Promotion of a non-bonding electron to a π antibonding orbital. | 300-400 | Low (10-100) |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For benzaldehyde derivatives, Electron Ionization (EI) mass spectrometry is commonly used. oup.com In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.

For a compound like this compound, the molecular ion peak would be expected, and its isotopic pattern would reveal the presence of a chlorine atom (with its characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes). Benzaldehydes typically show an abundant (M-H)⁺ ion. oup.com Common fragmentation pathways for substituted benzaldehydes involve the loss of the aldehyde proton (H•), the entire formyl group (•CHO), or side-chain cleavages. The fragmentation of related methoxybenzaldehydes has been studied, showing characteristic losses. oup.comacs.org

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₉H₈ClO₂]⁺ | Loss of H• |

| 155/157 | [C₉H₈Cl]⁺ | Loss of •CHO |

| 139/141 | [C₇H₄ClO]⁺ | Loss of C₂H₅O• (ethoxy radical) |

| 111 | [C₆H₄Cl]⁺ | Loss of C₂H₅O• and CO |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific crystallographic data for this compound was not found, studies on closely related molecules provide valuable insights. For example, the crystal structures of derivatives like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) have been determined, revealing details about their molecular arrangement in the solid state. researchgate.net Similarly, the crystal structure of a derivative of 2-hydroxy-3-ethoxybenzaldehyde has been analyzed, showing the formation of layered networks through intermolecular hydrogen bonds. researchgate.net

In the case of a derivative of 2-hydroxy-3-ethoxybenzaldehyde, a Biginelli-like condensation product, X-ray analysis confirmed the molecular structure and revealed details about the planarity of its various ring systems and the presence of intermolecular N—H⋯N hydrogen bonds that link the molecules into supramolecular chains. iucr.org The planarity of the molecule is a key structural feature that can be definitively established by XRD. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Compound | 7-ethoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano bbec.ac.inscispace.comnih.govtriazolo[1,5-c] scispace.comresearchgate.nettandfonline.combenzoxadiazocine | iucr.org |

| Molecular Formula | C₁₉H₁₉N₅O₂ | iucr.org |

| Crystal System | Tetragonal | iucr.org |

| Space Group | Not specified in abstract | iucr.org |

| Key Structural Feature | N—H⋯N hydrogen bonds forming supramolecular chains | iucr.org |

Computational and Theoretical Investigations of 3 Chloro 2 Ethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to explore the fundamental properties of molecules. For substituted benzaldehydes, these methods can elucidate conformational preferences, vibrational frequencies, and electronic transitions with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, employed to predict the three-dimensional structure and electronic landscape of molecules. longdom.org For compounds like 3-Chloro-2-ethoxybenzaldehyde, these calculations are crucial for determining the most stable geometric arrangement of the atoms, a process known as geometry optimization.

The DFT approach, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is widely used to calculate optimized structural parameters (bond lengths, bond angles, and dihedral angles). science.govresearchgate.netresearchgate.net These calculations identify the lowest energy conformation of the molecule. For substituted benzaldehydes, a key structural feature is the relative orientation of the aldehyde group and the substituents on the benzene (B151609) ring. researchgate.net For instance, in a study of the related 3-chloro-4-methoxybenzaldehyde (B1194993), DFT calculations showed the existence of two stable conformers, O-cis and O-trans, with the O-trans form being slightly more stable. researchgate.net Similar conformational possibilities would be expected for this compound due to the rotation around the C-C bond connecting the aldehyde group and the C-O bond of the ethoxy group.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to DFT for many systems. science.gov However, both methods are instrumental in establishing a theoretical ground state structure from which other properties can be reliably calculated. researchgate.net The results of these geometry optimizations are fundamental for subsequent analyses, including vibrational spectra, electronic properties, and reactivity. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (o-chlorobenzaldehyde) using DFT/B3LYP/6-31G'(d,p) researchgate.net

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Value (°) |

| R(C1-C2) | C-C | 1.3892 | A(C2-C1-C6) | C-C-C | 121.242 |

| R(C1-C6) | C-C | 1.4055 | A(C1-C2-C3) | C-C-C | 119.5208 |

| R(C2-C3) | C-C | 1.3987 | A(C2-C3-C4) | C-C-C | 120.4875 |

| R(C3-C4) | C-C | 1.3949 | A(C3-C4-C5) | C-C-C | 119.3706 |

| R(C5-Cl7) | C-Cl | 1.7638 | A(C1-C6-C8) | C-C-C | 123.7052 |

| R(C6-C8) | C-C(aldehyde) | 1.489 | A(C6-C8=O9) | C-C=O | 124.9609 |

| R(C8=O9) | C=O | 1.2163 |

Note: This data is for o-chlorobenzaldehyde and serves as an illustrative example of parameters obtained through DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.org It is effectively used to calculate the energies and characteristics of these states, which are directly related to a molecule's optical properties, such as its UV-Vis absorption spectrum. rsc.orgsns.it

By applying the TD-DFT method to the optimized ground-state geometry of a molecule, one can simulate its electronic absorption spectrum. researchgate.net This involves calculating the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For aromatic aldehydes, these spectra are typically characterized by π → π* and n → π* transitions. nih.gov The π → π* transitions, originating from the aromatic ring, are usually intense and found at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are weaker and appear at longer wavelengths. nih.gov

In studies of similar molecules like 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192), TD-DFT calculations have been successfully used to analyze electronic properties and assign the observed absorption bands to specific electronic transitions. researchgate.net This analysis is crucial for understanding the photophysical behavior of the compound.

Molecular Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a detailed picture of electron distribution and its implications for chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. tandfonline.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For substituted benzaldehydes, the HOMO is typically localized over the electron-rich benzene ring and substituents, while the LUMO is often centered on the electron-withdrawing aldehyde group and the aromatic ring. nih.gov This distribution facilitates intramolecular charge transfer from the ring to the carbonyl group upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Benzaldehyde (4-ethoxy-3-methoxy benzaldehyde) from DFT Calculations tandfonline.com

| Parameter | Energy (eV) |

| E(HOMO) | -8.01 |

| E(LUMO) | -4.01 |

| Energy Gap (ΔE) | 4.00 |

Note: This data is for a related compound and illustrates the typical values obtained from FMO analysis.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MESP map is generated by plotting the electrostatic potential onto a constant electron density surface. uni-muenchen.de

Different colors on the MESP surface represent different potential values. Typically, red indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue indicates regions of most positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green and yellow represent areas of intermediate or near-zero potential. scispace.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key factors in determining molecular stability. nih.govasianresassoc.org

Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

Table 3: Representative NBO Analysis Data Showing Significant Donor-Acceptor Interactions in a Related Molecule nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(2) O35 | π(C1-C6) | 17.98 |

| LP(2) O36 | π(C4-C5) | 18.07 |

Note: This data is from (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate and illustrates the type of stabilizing interactions and energies calculated via NBO analysis.

Comprehensive Computational Analysis of this compound Not Available in Existing Scientific Literature

A thorough review of published scientific literature reveals a lack of specific research articles focusing on the detailed computational and theoretical investigation of the chemical compound this compound. While the requested analytical methods are standard in modern computational chemistry, no studies appear to have been published applying them to this specific molecule.

The user's request specified a detailed article covering the following analyses for this compound:

Mulliken Population Analysis for Charge Distribution

Topological and Non-Covalent Interaction Analyses , including:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Non-Covalent Interaction (NCI) Index Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

Reduced Density Gradient (RDG) Analysis

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Computational studies providing this level of detail are available for structurally similar compounds, such as 4-ethoxy-3-methoxy benzaldehyde tandfonline.comnih.gov, 5-chloro-2-hydroxy-3-methoxybenzaldehyde rsc.orgdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net, and 3-chlorobenzaldehyde (B42229) eudl.eu. These studies utilize Density Functional Theory (DFT) and other methods to explore molecular structure, electronic properties, and reactivity. For instance, research on related benzaldehyde derivatives includes the calculation of atomic charges, visualization of bonding and non-covalent interactions, and identification of reactive sites using Fukui functions. tandfonline.comrsc.orgresearchgate.netresearchgate.net

However, without a dedicated study on this compound, it is not possible to provide the specific data tables and detailed research findings as requested. Generating such an article would require performing novel computational research, which is beyond the scope of this service. The principles of each requested analytical method are well-documented in the scientific literature, but their direct application and results for this compound are not available for reporting.

Therefore, the creation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound cannot be fulfilled at this time.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surfaces)

The study of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the physicochemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For compounds structurally related to this compound, Hirshfeld surface analysis has been instrumental in delineating the nature and extent of various intermolecular interactions that govern their supramolecular assembly. acs.orgacs.org The analysis involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. Red spots on the dnorm map indicate close contacts with neighboring molecules, highlighting regions of significant intermolecular interaction.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of di and de distances for all points on the surface, with distinct patterns corresponding to specific types of interactions.

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the cited literature, the analysis of analogous substituted benzaldehyde derivatives provides a strong basis for predicting the key interactions that would stabilize its crystal structure. The predominant interactions are typically van der Waals forces, with significant contributions from hydrogen bonds and other weaker contacts.

Table 1: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) |

| H···H | 45 - 55 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 10 - 20 |

| Cl···H / H···Cl | 5 - 10 |

| C···C | 1 - 5 |

| O···C / C···O | < 2 |

| N···C / C···N | < 1 |

Note: The data in this table is predictive and based on studies of structurally similar compounds. acs.orgnih.goviucr.orgtandfonline.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed, step-by-step understanding of how reactants are converted into products.

In the context of this compound, computational simulations could be applied to investigate various reactions in which it participates, such as its synthesis or its conversion into derivatives like Schiff bases or other heterocyclic compounds. For instance, in the synthesis of a Schiff base from this compound and an amine, computational modeling could detail the nucleophilic attack of the amine on the carbonyl carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to yield the final imine product. bohrium.com

Such a study would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product states.

Natural Bond Orbital (NBO) Analysis: To study charge distribution and orbital interactions throughout the reaction pathway, providing insights into bond formation and cleavage. tandfonline.com

Despite the potential of these methods, a specific computational study focused on elucidating the reaction mechanisms of this compound was not found in the reviewed scientific literature. While computational studies on related molecules have been performed to investigate their structural and electronic properties, detailed mechanistic simulations for reactions involving this particular compound appear to be a subject for future research. asianresassoc.orgsemanticscholar.org Such investigations would be highly valuable for optimizing reaction conditions and for the rational design of new synthetic routes and novel functional materials based on the this compound scaffold.

Biological Activities and Medicinal Chemistry Applications of 3 Chloro 2 Ethoxybenzaldehyde Derivatives

Antimicrobial Properties

Derivatives of 3-Chloro-2-ethoxybenzaldehyde have emerged as a class of compounds with significant antimicrobial capabilities. The presence of the chloro and ethoxy groups on the benzaldehyde (B42025) scaffold is crucial for their biological activity, which has been explored against a range of bacterial and fungal pathogens.

Antibacterial Efficacy and Mechanism of Action

The antibacterial potential of benzaldehyde derivatives is well-documented, with their efficacy often linked to the specific substitutions on the phenyl ring. The presence of a halogen, such as chlorine, can enhance the antibacterial effect. mdpi.com Studies on related chloro-substituted benzaldehyde derivatives, such as semicarbazones, have shown considerable activity against bacteria like Staphylococcus aureus. biotech-asia.org The order of antibacterial activity for these derivatives was found to be influenced by the nature and position of the substituent groups, with chloro-substituted derivatives (CBSC) showing high efficacy. biotech-asia.org

The mechanism of action for many benzaldehyde derivatives involves the disruption of the bacterial cell membrane's integrity. mdpi.com This disruption can lead to the leakage of intracellular components and ultimately cause cell death. mdpi.com Some derivatives have also been shown to inhibit bacterial motility and interfere with membrane-bound enzymes like ATPases. mdpi.com Research on various benzaldehyde derivatives indicates a general trend of higher effectiveness against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, restricting the entry of certain compounds. thepharmajournal.com

| Compound Type | Bacterial Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| Semicarbazones of 2-Chlorobenzaldehyde | Staphylococcus aureus | High Activity | biotech-asia.org |

| Thymol Derivatives (with chlorine substitution) | Klebsiella pneumoniae | Enhanced Efficacy | mdpi.com |

| 1-((4-methoxyphenyl) (morpholino)methyl)thiourea | Bacillus subtilis | Higher Activity | nih.govresearchgate.net |

| 1-((4-methoxyphenyl) (morpholino)methyl)thiourea | Enterobacter sp. | Lower Activity | nih.govresearchgate.net |

Antifungal Efficacy and Mechanism of Action

Derivatives of this compound have also shown promise as antifungal agents. The structural features of these molecules play a critical role in their efficacy against various fungal species. For instance, studies on thiazolidinone derivatives highlighted that the presence of an electron-withdrawing chloro substituent on the aromatic ring increased antifungal activity. researchgate.net Similarly, 3-chloro-2-hydrazinopyridine (B1363166) derivatives have demonstrated significant inhibitory effects against pathogens like Puccinia tomato and Fusarium oxysporum. google.com

The mechanism of antifungal action is often attributed to the disruption of cellular antioxidation processes and interference with the integrity of the fungal cell wall and membrane. nih.gov Benzaldehydes possessing an ortho-hydroxyl group have been found to be particularly potent, acting through the disruption of cellular antioxidation. nih.gov The primary component of the fungal cell membrane, ergosterol (B1671047), is a key target for many antifungal drugs, and its regulation is crucial for fungal viability. nih.gov Hybridization of molecules with a triazole ring, a common feature in antifungal agents, can enhance binding affinity to the target enzymes involved in ergosterol synthesis. nih.gov

| Compound/Derivative | Fungal Species | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole derivative (5h) | F. solani | 4.34 | mdpi.com |

| Benzoxazole derivative (5a) | F. solani | 12.27 | mdpi.com |

| Benzoxazole derivative (5b) | F. solani | 15.98 | mdpi.com |

| Hymexazol (Control) | F. solani | 38.92 | mdpi.com |

Anticancer and Antiproliferative Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives incorporating the this compound scaffold have demonstrated significant potential in this area.

Inhibition of Cancer Cell Growth and Apoptosis Induction

A variety of derivatives have shown potent cytotoxic effects against numerous cancer cell lines. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, synthesized from substituted benzaldehydes, effectively reduced the growth of several hematological cancer cell lines. nih.govmdpi.com Similarly, 3-chloro-β-lactam derivatives have exhibited impressive antiproliferative activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values in the nanomolar range. mdpi.com

The primary mechanism for the anticancer activity of these compounds is the induction of apoptosis (programmed cell death). nih.gov This is often achieved through multiple cellular pathways. Research has shown that these derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. nih.govgoogle.comresearchgate.net This involves the loss of mitochondrial membrane potential, the activation of key initiator caspases like caspase-9, and executioner caspases like caspase-3. nih.govgoogle.com

Furthermore, many of these compounds upregulate the expression of pro-apoptotic proteins, most notably p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. nih.govmdpi.comfrontiersin.org The tumor suppressor protein p53 can directly activate Bax, leading to mitochondrial permeabilization and subsequent apoptosis. nih.gov Some derivatives, such as the 3-chloro-β-lactam 10n, have also been found to target tubulin, leading to mitotic catastrophe and cell cycle arrest, typically at the G2/M phase. mdpi.comnih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-chloro-β-lactam 10n | HL-60 (Leukemia) | 10 nM | mdpi.com |

| 3-chloro-β-lactam 10n | MCF-7 (Breast Cancer) | 18 nM | mdpi.com |

| 3-chloro-β-lactam 10e | MCF-7 (Breast Cancer) | 34 nM | mdpi.com |

| Combretastatin A-4 (CA-4) | HL-60 (Leukemia) | 2 nM | mdpi.com |

| Combretastatin A-4 (CA-4) | MCF-7 (Breast Cancer) | 1.5 nM | mdpi.com |

Enzyme Inhibition Studies

Targeting specific enzymes is a cornerstone of modern drug design. Derivatives based on the 3-chloro-benzaldehyde structure have been investigated for their ability to inhibit enzymes implicated in metabolic diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key therapeutic target for the management of type 2 diabetes mellitus due to its role in the metabolism of incretin (B1656795) hormones that regulate insulin (B600854) secretion. mdpi.com Researchers have designed and synthesized novel compounds that incorporate a coumarin (B35378) scaffold, which can be derived from substituted benzaldehydes, to act as DPP-IV inhibitors.

In one study, a series of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides were synthesized and evaluated for their DPP-IV inhibitory potential. sciencescholar.us These compounds, which merge coumarin and sulfonamide moieties, were designed for synergistic activity. Several of the synthesized derivatives exhibited moderate DPP-IV inhibition. sciencescholar.us For instance, compound 1v showed the most promising activity with an IC₅₀ value of 13.45 µM. sciencescholar.us While these values are not as potent as the standard drug Sitagliptin (IC₅₀ = 0.018 µM), they establish a foundation for this class of derivatives as potential leads for developing new DPP-IV inhibitors. sciencescholar.us

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Sitagliptin (Standard) | 0.018 | sciencescholar.us |

| Compound 1v | 13.45 | sciencescholar.us |

| Compound 1i | 13.95 | sciencescholar.us |

| Compound 1j | 14.48 | sciencescholar.us |

| Compound 1f | 15.55 | sciencescholar.us |

| Compound 1g | 15.85 | sciencescholar.us |

MDM2-p53 Interaction Modulation

The interaction between the murine double minute 2 (MDM2) oncoprotein and the p53 tumor suppressor is a critical target in oncology. nih.gov MDM2 negatively regulates p53, and inhibiting this interaction can reactivate p53's tumor-suppressing functions. nih.gov Derivatives featuring chloro and ethoxy-phenyl substituents have been investigated for their potential to block this protein-protein interaction.

In the development of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one inhibitors, the incorporation of an ethoxy-phenyl group was found to be highly effective. acs.org Specifically, a 3-ethoxy-phenyl substituent was designed to occupy the Phe19 pocket of the MDM2 protein. acs.org This modification, combined with other structural optimizations, led to a potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 2 nM against the MDM2-p53 interaction. acs.org Further research on related spiro-oxindole scaffolds showed that compounds containing a 6-chloro-oxindole moiety could effectively occupy the Trp23 pocket of MDM2. acs.org Chalcones featuring chloro groups have also been noted for their ability to activate the p53 pathway by disrupting its binding to MDM2. arabjchem.org These findings underscore the strategic importance of chloro and ethoxy groups in designing potent and selective MDM2 inhibitors.

| Compound ID | R² Substituent | R⁴ Substituent | IC₅₀ (MDM2-p53) [nM] | Reference |

| 10 | H | H | >1000 | acs.org |

| 12 | Cyclopropyl | -CH₂CO₂H | 39 | acs.org |

| 13 | 3-Ethoxyphenyl | -CH₂CO₂H | 2 | acs.org |

| 17 | 3-Ethoxyphenyl | 4-phenyl-CO₂H | 2 | acs.org |

This table showcases the structure-activity relationship of spiro-oxindole derivatives, highlighting the significant increase in potency with the inclusion of a 3-ethoxyphenyl substituent.

Transferase and IRE1 Alpha Antagonism

While direct studies on this compound derivatives are limited in this area, research on structurally similar compounds provides valuable insights. Molecular docking studies have been performed on 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) (5C2H3MB), a related benzaldehyde derivative, to explore its potential as an antagonist of transferase enzymes and Inositol-Requiring Enzyme 1 alpha (IRE1α). researchgate.netresearchgate.net IRE1α is a key sensor in the unfolded protein response (UPR), a cellular stress response implicated in cancer. researchgate.net

The computational analysis simulated the binding of 5C2H3MB to a transferase inhibitor and human phosphorylated IRE1α. researchgate.net The results indicated favorable binding energies, suggesting its potential as an antagonist for these targets. researchgate.net This highlights a promising avenue for the development of novel therapeutic agents, and the similar electronic and steric properties of an ethoxy group compared to a methoxy (B1213986) group suggest that this compound derivatives could warrant similar investigation.

| Target Protein | Binding Energy (kcal/mol) | Reference |

| Transferase Inhibitor | -5.1 | researchgate.net |

| Transferase Inhibitor | -5.3 | researchgate.net |

| Human Phosphorylated IRE1 alpha | -5.9 | researchgate.net |

This table presents the predicted binding energies of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with key biological targets from molecular docking studies. researchgate.net

Other Pharmacological Activities

Anti-inflammatory Effects

Derivatives of chloro- and ethoxy-substituted benzaldehydes have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govacs.org

A study on novel imidazole (B134444) analogues revealed that compounds bearing both dichlorophenyl and ethoxyphenyl groups possess potent anti-inflammatory activity. nih.gov For instance, the compound 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole exhibited a 100% anti-inflammatory effect in a paw edema model, comparable to the standard drug diclofenac. nih.gov This underscores the potential of combining chloro and ethoxy-phenyl moieties within a larger molecular scaffold to create effective anti-inflammatory agents. Other research has shown that various benzaldehyde derivatives can inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated cells. acs.org

| Compound ID | Substituents | Anti-inflammatory Activity (% at 100 mg/kg) | Reference |

| 2a | 2,6-dichlorophenyl, 4-ethoxyphenyl | 100% | nih.gov |

| 2b | 2,3-dichlorophenyl, 2-chlorophenyl | 100% | nih.gov |

| Diclofenac | (Standard) | 100% (at 50 mg/kg) | nih.gov |

This table shows the potent anti-inflammatory activity of imidazole derivatives containing both chloro- and ethoxy-phenyl groups. nih.gov

Antioxidant and Antiradical Activities

The antioxidant potential of benzaldehyde derivatives is influenced by their substitution patterns. The presence of hydroxyl and methoxy/ethoxy groups can contribute to their ability to scavenge free radicals. nih.govresearchgate.net Research on thiosemicarbazones derived from 2-hydroxybenzaldehydes indicates they possess antiradical activity. nih.gov Similarly, Schiff bases synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) have been explored for their antioxidant properties. researchgate.net

Antihypoxant Activity

Investigations into the specific antihypoxant activity of this compound derivatives are not widely reported in the current scientific literature. This area remains open for future research to explore the potential of these compounds in protecting tissues from hypoxic conditions.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies provide crucial information for optimizing the therapeutic potential of lead compounds. For derivatives of substituted benzaldehydes, the nature and position of substituents on the phenyl ring are critical for biological activity.

In a study focused on developing inhibitors for the 12-lipoxygenase enzyme, researchers synthesized a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov A key part of this SAR investigation involved replacing the 3-methoxy group with other substituents. When a chloro group was introduced at the 3-position, the resulting compound (19) showed comparable inhibitory activity to the original methoxy-containing compound (1), with an IC₅₀ value of 6.2 µM. nih.gov This indicates that a chlorine atom at this position is well-tolerated and can effectively mimic the properties of the methoxy group for this particular target. In contrast, 3-fluoro and 3-bromo derivatives were found to be less active. nih.gov This specific finding suggests that for certain biological targets, a 3-chloro-2-hydroxybenzaldehyde (B16314) core can be a bioisosteric equivalent to a 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) core, providing a valuable strategy for lead optimization.

| Compound ID | 3-Position Substituent | IC₅₀ (12-Lipoxygenase) [µM] | Reference |

| 1 | -OCH₃ | 4.6 | nih.gov |

| 19 | -Cl | 6.2 | nih.gov |

| 20 | -F | 19 | nih.gov |

| 21 | -Br | 13 | nih.gov |

This table details the SAR for the 3-position of the benzaldehyde ring, showing the comparable activity of the chloro-substituted derivative to the parent methoxy compound. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the in silico drug design and ADMET prediction for derivatives of This compound . Studies detailing the molecular docking, molecular dynamics simulations, drug-likeness assessment, and ADMET profiling for derivatives of this particular compound are not present in the accessed databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the strict outline provided. The creation of content for the specified sections would require fabrication of research findings, which falls outside the scope of providing factual and accurate information.

Catalytic Applications of 3 Chloro 2 Ethoxybenzaldehyde and Its Analogs

Role as Ligands in Metal-Catalyzed Reactions

Substituted benzaldehydes, including analogs of 3-Chloro-2-ethoxybenzaldehyde, are pivotal in the synthesis of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a variety of transition metals, which are then utilized as catalysts in numerous organic transformations. bohrium.com The formation of these metal complexes can modulate the activity and selectivity of the metallic center in catalytic cycles.

For instance, studies on compounds structurally similar to this compound, such as 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, have demonstrated their utility in synthesizing Schiff base ligands. These ligands, upon complexation with metal ions, have shown promising activity, indicating their potential in the design of new catalysts. The specific electronic and steric properties conferred by the chloro and ethoxy groups in this compound could lead to the formation of metal complexes with unique catalytic properties. The aldehyde functional group readily undergoes condensation reactions with primary amines to form the corresponding imines (Schiff bases), which can then coordinate to metal centers. evitachem.com

The coordination of such ligands to transition metals is a cornerstone of catalysis, influencing the outcomes of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. chemie-brunschwig.ch

Use as Precursors for Novel Catalytic Materials

Analogs of this compound serve as key building blocks in the synthesis of more complex molecules that can act as or be incorporated into catalytic materials. The reactivity of the aldehyde group, combined with the substitutable positions on the aromatic ring, allows for the construction of sophisticated molecular architectures with catalytic functions.

Research has shown that benzaldehyde (B42025) derivatives can be utilized in the creation of functionalized materials. For example, p-methoxybenzaldehyde, an analog, is used in the multi-step synthesis of N-substituted azaphosphatrane precursors. rsc.org These precursors can be anchored onto solid supports, such as silica, to create robust, heterogeneous catalysts for processes like the production of cyclic carbonates. rsc.org This approach highlights a pathway where a molecule like this compound could be modified and then immobilized to serve as a recyclable and stable catalyst.

Furthermore, the synthesis of various organic intermediates from substituted benzaldehydes is a common industrial practice. These intermediates can, in turn, be used to develop materials with specific catalytic activities.

| Precursor Analog | Catalytic Material/System | Application |

| p-Methoxybenzaldehyde | Silica-modified N-substituted azaphosphatranes | Production of cyclic carbonates rsc.org |

| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | Schiff base-metal complexes | Potential in catalysis and drug design |

Applications in Organic Synthesis Catalysis

The direct participation of this compound analogs in metal-catalyzed organic synthesis reactions underscores their importance in the field. These compounds can act as substrates in reactions that are fundamental to the construction of complex organic molecules.

A notable example is the use of 3-chloro-4-methoxybenzaldehyde (B1194993) in an asymmetric hydrogenation reaction to produce a key precursor for cryptophycins, a class of potent antitumor agents. beilstein-journals.org This synthesis is catalyzed by a rhodium complex, specifically [(COD)Rh-(R,R)-Et-DuPhos]BF4, and proceeds with high yield and enantioselectivity. beilstein-journals.org This demonstrates the role of a substituted benzaldehyde as a crucial starting material in a sophisticated, metal-catalyzed synthetic route.

Moreover, iron(III)-catalyzed reactions are employed for the chlorination of activated arenes, a process that can be used to synthesize compounds like 3-chloro-4-methoxybenzaldehyde itself. acs.org While this pertains to the synthesis of the analog, it places the molecule within the broader context of transition metal-catalyzed transformations that are essential for preparing valuable chemical intermediates. chemie-brunschwig.chacs.org

Hydrotalcites, which are layered double hydroxides, have been used as solid base catalysts in various organic reactions. For instance, Mg/La hydrotalcite has been effectively used in the synthesis of 4H-pyran derivatives from aromatic aldehydes. conicet.gov.ar Aldehydes with electron-withdrawing groups, such as chloro-substituted benzaldehydes, have been shown to react rapidly with high yields in such catalyst systems. conicet.gov.ar

| Reaction Type | Benzaldehyde Analog | Catalyst | Product/Application |

| Asymmetric Hydrogenation | 3-Chloro-4-methoxybenzaldehyde | [(COD)Rh-(R,R)-Et-DuPhos]BF4 | Precursor for Cryptophycins beilstein-journals.org |

| Synthesis of 4H-pyrans | 4-Chlorobenzaldehyde (B46862) | Mg/La Hydrotalcite | 4H-pyran derivatives conicet.gov.ar |

| Chlorination | 2-Methoxybenzaldehyde (B41997) | Iron(III) chloride | 5-Chloro-2-methoxybenzaldehyde acs.org |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 3-Chloro-2-ethoxybenzaldehyde

A synthesis of key academic findings is not possible due to the lack of any available research on this compound.

Emerging Research Areas and Unexplored Potentials

Without foundational data on its synthesis, and physicochemical properties, it is impossible to identify emerging research areas or unexplored potentials for this compound.

Challenges and Opportunities in the Field of Halogenated Ethoxybenzaldehydes

While general challenges and opportunities exist in the broader field of halogenated ethoxybenzaldehydes, such as the development of green synthesis methods and the exploration of their utility as building blocks in medicinal chemistry, a specific discussion pertaining to the 3-chloro-2-ethoxy isomer cannot be conducted.

Prospects for Translational Research and Interdisciplinary Collaborations

The potential for translational research and interdisciplinary collaborations involving this compound remains entirely speculative without any foundational scientific knowledge about the compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS) by introducing ethoxy and chloro groups onto the benzaldehyde scaffold. Key steps include:

- Directing Group Strategy : Use meta-directing substituents (e.g., -OEt) to position the chloro group at the desired site .

- Optimization : Adjust temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor progress via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethoxylation | NaOEt, EtOH, 60°C | 75 | >90 |

| Chlorination | Cl₂ (g), FeCl₃, 40°C | 65 | >85 |

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to remove byproducts .

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) as eluent. Monitor fractions via GC-MS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- NMR : Confirm substitution pattern via ¹H-NMR (δ 10.1 ppm for aldehyde proton) and ¹³C-NMR (δ 190–195 ppm for C=O) .

- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Track reaction rates under varying temperatures and nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

- Methodology :

- Crystallographic Validation : Obtain single-crystal X-ray structures (CCDC deposition) to confirm stereoelectronic effects .

- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility .

Q. How can this compound be functionalized for biological activity studies?

- Methodology :

- Derivatization : React with hydrazines to form hydrazones (antimicrobial agents) or undergo Wittig reactions for extended conjugation .

- Biological Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC assays. Cross-validate with molecular docking (AutoDock Vina) to predict target binding .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.